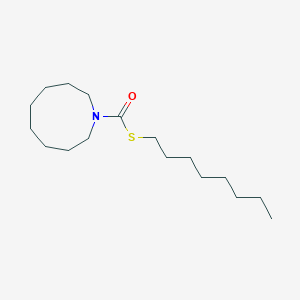

S-Octyl azonane-1-carbothioate

Description

S-Octyl azonane-1-carbothioate is a thiocarbonate derivative characterized by a nine-membered azonane ring (a cyclic amine) linked to an octyl thioester group. For instance, pyridate (O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate), a herbicide, shares structural similarities, including the S-octyl thiocarbonate group, and serves as a critical reference for understanding its properties . The compound’s hypothesized mechanism involves inhibition of photosynthetic electron transport in plants, a common trait among thiocarbonate-based herbicides .

Propriétés

Numéro CAS |

51861-65-5 |

|---|---|

Formule moléculaire |

C17H33NOS |

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

S-octyl azonane-1-carbothioate |

InChI |

InChI=1S/C17H33NOS/c1-2-3-4-5-10-13-16-20-17(19)18-14-11-8-6-7-9-12-15-18/h2-16H2,1H3 |

Clé InChI |

BEEYTXKMIGXFRN-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCSC(=O)N1CCCCCCCC1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S-Octyl azonane-1-carbothioate can be achieved through several methods. One common approach involves the oxidative ring expansion of phthalans, followed by selective hydrogenation and oxidation . Another method includes the azidoketol fragmentation reaction, which constructs the nine-membered azonane ring system . The reaction conditions typically involve the use of reagents such as sodium bromide, sulfuric acid, and other catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of S-Octyl azonane-1-carbothioate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.

Analyse Des Réactions Chimiques

Types of Reactions

S-Octyl azonane-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted azonanes, depending on the type of reaction and reagents used.

Applications De Recherche Scientifique

S-Octyl azonane-1-carbothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of S-Octyl azonane-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between S-octyl azonane-1-carbothioate and related compounds, emphasizing structural features, applications, and toxicity profiles.

*Hypothetical formula based on azonane (C₅H₁₁N) and octyl carbothioate (C₈H₁₇SC(O)O−).

Structural and Functional Analysis

- Thiocarbonate vs. Organothiophosphates: S-Octyl azonane-1-carbothioate and pyridate belong to the thiocarbonate class, distinguished by their C(=O)S−O− linkages. In contrast, compounds like isazofos are organothiophosphates, featuring P=S bonds. Thiocarbonates generally exhibit lower acute toxicity (e.g., pyridate’s LD₅₀ >4,000 mg/kg) compared to organothiophosphates (isazofos LD₅₀: 40–60 mg/kg), which target acetylcholinesterase .

- Ring Systems: The azonane ring in S-octyl azonane-1-carbothioate introduces steric and electronic effects distinct from pyridate’s pyridazinyl ring or isazofos’s triazole.

Toxicity and Environmental Impact

- Acute vs. Chronic Hazards: Thiocarbonates like pyridate exhibit low acute toxicity but may pose chronic risks (e.g., bioaccumulation). In contrast, 1-octanethiol is acutely irritating and carcinogenic, while organothiophosphates (isazofos) are highly acutely toxic .

- Environmental Persistence : The azonane ring’s stability could increase environmental persistence compared to pyridate’s heteroaromatic system, necessitating further ecotoxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.